2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H15F3N6OS and its molecular weight is 444.44. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Research has identified derivatives of triazolopyrimidines as potential anticancer agents. For instance, compounds synthesized through the reaction of hydrazonoyl halides with specific carbothioamide and dihydropyrido[2,3-d]pyrimidin-4(1H)-ones have shown moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, compared with doxorubicin as a reference drug (Abdelhamid et al., 2016).
Antiasthma Activity
Triazolopyrimidines have been evaluated for their potential as antiasthma agents, with some derivatives found to be effective mediator release inhibitors in the human basophil histamine release assay. This highlights their potential for further pharmacological and toxicological study in the context of asthma treatment (Medwid et al., 1990).
Antimicrobial Activity
Novel triazolopyrimidines and related compounds have demonstrated significant antimicrobial activity. This includes novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, which were synthesized and evaluated for their antimicrobial properties, showing mild activities against certain strains (Gomha et al., 2018).
Insecticidal Properties
Research into the structural modification of triazolopyrimidines has also explored their insecticidal properties, particularly against agricultural pests like the cotton leafworm, Spodoptera littoralis. Compounds bearing a thiazole moiety, integrated with triazolopyrimidines, have been synthesized and shown effective toxic effects, indicating their potential as insecticidal agents (Soliman et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible inhibitor of LSD1 . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound’s interaction with LSD1 results in significant inhibition of LSD1’s activity . Docking studies indicate that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of the compound .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation pathways . This can lead to changes in gene expression, affecting various cellular processes including cell proliferation and migration .
Pharmacokinetics
The compound’s potency as an lsd1 inhibitor (ic50 = 0564 μM) suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
When cells (e.g., MGC-803 cells) are treated with the compound, the activity of LSD1 can be significantly inhibited . This leads to a suppression of cell migration ability , potentially inhibiting the progression of certain cancers .
properties
IUPAC Name |
2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6OS/c1-12-6-8-13(9-7-12)29-18-17(27-28-29)19(25-11-24-18)31-10-16(30)26-15-5-3-2-4-14(15)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUKWHIAPMCQLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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